3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H4BrClO2 and a molecular weight of 259.48 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a prop-2-ynoic acid group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid typically involves the reaction of 5-bromo-2-chlorobenzene with propiolic acid under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenylprop-2-ynoic acids.
Scientific Research Applications
3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid
- 3-(2-chlorophenyl)prop-2-ynoic acid
- 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid
Uniqueness
3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with propargyl bromide or similar reagents under controlled conditions. The process often requires careful optimization to ensure high yields and purity.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (human lung adenocarcinoma) and other solid tumors.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through multiple pathways, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors. For instance, it has been shown to upregulate p53 and Bax while downregulating Bcl-2, leading to enhanced cell death in cancerous cells .
-
Case Studies :
- In one study, A549 cells treated with 100 µM of the compound for 24 hours showed a significant reduction in viability compared to untreated controls (p < 0.05), indicating its potential as a chemotherapeutic agent .
- Another study highlighted its selective cytotoxicity against cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties.
- Activity Against Resistant Strains : Preliminary investigations have shown that the compound exhibits activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development in treating resistant infections .
- Mechanism of Action : The antimicrobial activity is believed to result from the disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival.
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Organism | Concentration Tested | Effect Observed |
---|---|---|---|
Anticancer | A549 (Lung cancer) | 100 µM | Reduced viability by ~34% |
Antimicrobial | Staphylococcus aureus | Varies | Inhibition of growth observed |
Properties
Molecular Formula |
C9H4BrClO2 |
---|---|
Molecular Weight |
259.48 g/mol |
IUPAC Name |
3-(5-bromo-2-chlorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H4BrClO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,(H,12,13) |
InChI Key |
JAFDHXSMFPXXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.